
3,4-二氢喹啉-1(2H)-胺
描述
3,4-Dihydroquinolin-1(2H)-amine, also known as DHQ, is an organic compound belonging to the quinolone family. It is a colorless solid that is soluble in water, ethanol and other organic solvents. DHQ is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent. In
科学研究应用
功能化衍生物的合成
- 无催化剂合成:开发了一种合成功能化 3,4-二氢喹唑啉-2(1H)-酮衍生物的无催化剂方法,包括曼尼希型反应和分子内环化。这种环境友好的多组分反应在完全中性的条件下提供了一种可持续的方法。合成的化合物显示出显着的抗菌活性 (Ramana 等人,2016 年)。
氧化还原反应和双 C-H 官能化
- 氧化还原中和环化:已经探索了胺(包括 1,2,3,4-四氢异喹啉)与各种醛和相关化合物的氧化还原中和环化。这些过程涉及双 C-H 键官能化,并使用乙酸作为共溶剂和唯一促进剂,从而导致不同的衍生物形成 (Zhu 和 Seidel,2017 年;Paul、Chandak 和 Seidel,2020 年;Zhu、Chandak 和 Seidel,2018 年;Paul、Adili 和 Seidel,2019 年)。
催化应用
- 硒催化的羰基合成:开发了一种使用安全的一氧化碳前体的硒催化的有效方法来合成 3,4-二氢喹唑啉-2(1H)-酮衍生物。该过程在温和的条件下进行,并且耐受各种芳基/烷基胺 (Zhou、Qi 和 Wu,2019 年)。
生物催化应用
- 环状胺的生物催化 α-氧化:开发了一种通过胺的生物催化 α-氧化合成内酰胺和甲酰胺的方法。合成的 3,4-二氢喹啉-2(1H)-酮作为抗抑郁生物活性分子的关键前体 (Zheng 等人,2017 年)。
创新的合成方法
- 可切换合成策略:开发了一种创新的氧化还原中和可切换合成 3,4-二氢喹啉-2(1H)-酮衍生物的方法,利用氢化物转移/N-脱烷基化/N-酰化的策略。该方法提供了获得高度功能化产物的方法,并在合成 CYP11B2 抑制剂中具有潜在应用 (Yang 等人,2020 年)。
作用机制
Target of Action
Similar compounds, such as tetrahydroquinoline derivatives, have been reported to exhibit a broad range of biological activities and are known to interact with various targets, including nf-κb inhibitors, retinoid nuclear modulators, and lipopolysaccharide (lps)-induced inflammatory mediators .
Mode of Action
Similar compounds have been reported to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties . These effects suggest that these compounds may interact with their targets to modulate cellular processes and pathways.
Biochemical Pathways
Similar compounds have been reported to influence various biological processes, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties , suggesting that they may have a broad range of molecular and cellular effects.
生化分析
Biochemical Properties
3,4-Dihydroquinolin-1(2H)-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .
Cellular Effects
The effects of 3,4-dihydroquinolin-1(2H)-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 3,4-dihydroquinolin-1(2H)-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic uses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-dihydroquinolin-1(2H)-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 3,4-dihydroquinolin-1(2H)-amine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects .
Metabolic Pathways
3,4-Dihydroquinolin-1(2H)-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolite accumulation. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
属性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-11-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMROOTVLOXIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423684 | |
| Record name | 3,4-dihydroquinolin-1(2H)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5825-45-6 | |
| Record name | 1-Amino-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5825-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-dihydroquinolin-1(2H)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroquinolin-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1353484.png)

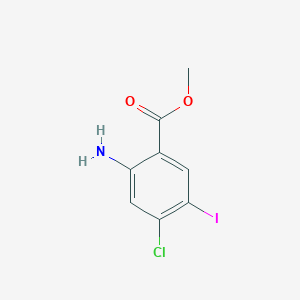

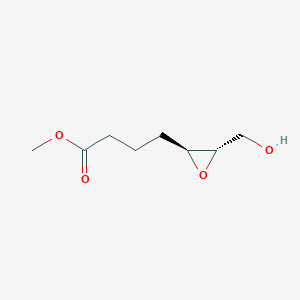

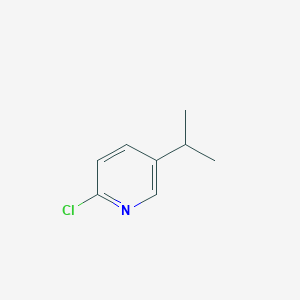
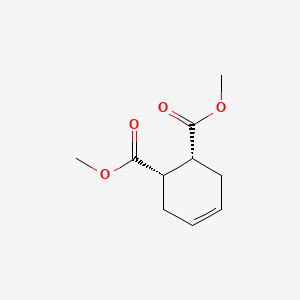

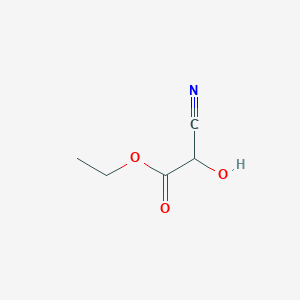
![4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile](/img/structure/B1353507.png)



